Welcome to the BenchChem Online Store!
molecular formula C10H5ClO4 B8806976 6-Chloro-2,3-dihydroxy-1,4-naphthoquinone CAS No. 74237-20-0

6-Chloro-2,3-dihydroxy-1,4-naphthoquinone

Cat. No. B8806976
M. Wt: 224.59 g/mol
InChI Key: QLHIGRZXEPMGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04255405

Procedure details

A solution of 1.2 gm 6- chloro-2-hydroxy-1,4-naphthoquinone (or 7-chloro or mixture thereof) and 0.48 g sodium bicarbonate in 58 ml of water is cooled to 5° C. and 2.3 ml of 30% hydrogen peroxide is added in one portion. The mixture is then stirred at 22° C. for 16 hours where the red crystalline product (0.24 g) is removed by filtration and crystallized from water:methanol (2:1) giving the 6-chloro-2,3-dihydroxy-1,4-naphthoquinone, m.p. 228°-229° C.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Name
Quantity
58 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0.24 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[C:7]([OH:13])=[CH:6][C:5]2=[O:14].C(=O)(O)[O-:16].[Na+].OO>O>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[C:7]([OH:13])=[C:6]([OH:16])[C:5]2=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
ClC=1C=C2C(C=C(C(C2=CC1)=O)O)=O
Name
Quantity
0.48 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
58 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.3 mL
Type
reactant
Smiles
OO
Step Three
Name
product
Quantity
0.24 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is removed by filtration
CUSTOM
Type
CUSTOM
Details
crystallized from water:methanol (2:1)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(C(=C(C(C2=CC1)=O)O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.